molecular formula C17H19NO5S B6413047 3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261997-41-4

3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6413047
CAS RN: 1261997-41-4
M. Wt: 349.4 g/mol
InChI Key: MANIUXIIMZWNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% (3-t-Butylsulfamoylphenyl-5-HBA) is an organic compound that is widely used in scientific research applications. It is a derivative of benzoic acid, which is an aromatic carboxylic acid. 3-t-Butylsulfamoylphenyl-5-HBA has a molecular weight of 254.31 g/mol and is soluble in methanol, ethanol, and dimethyl sulfoxide. This compound is commonly used in various biochemical and physiological studies, due to its ability to act as a substrate for various enzymes and its ability to interact with proteins.

Scientific Research Applications

3-t-Butylsulfamoylphenyl-5-HBA has been used extensively in scientific research. It has been used as a substrate for various enzymes, such as tyrosinase, arylsulfatase, and UDP-glucuronosyltransferase. It has also been used to study the biochemical and physiological effects of various drugs, as well as to identify new drug targets. Additionally, 3-t-Butylsulfamoylphenyl-5-HBA has been used to study the effects of various hormones, such as estradiol, on various biological processes.

Mechanism of Action

3-t-Butylsulfamoylphenyl-5-HBA acts as a substrate for various enzymes, including tyrosinase, arylsulfatase, and UDP-glucuronosyltransferase. It also has the ability to interact with proteins, which allows it to modulate the activity of various proteins. Additionally, 3-t-Butylsulfamoylphenyl-5-HBA has been shown to bind to certain receptors, such as the androgen receptor, which can affect the activity of various hormones.
Biochemical and Physiological Effects
3-t-Butylsulfamoylphenyl-5-HBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is an enzyme involved in the production of melanin. Additionally, 3-t-Butylsulfamoylphenyl-5-HBA has been shown to inhibit the activity of arylsulfatase, which is an enzyme involved in the metabolism of sulfated steroids. It has also been shown to modulate the activity of various hormones, such as estradiol, which can affect various biological processes.

Advantages and Limitations for Lab Experiments

3-t-Butylsulfamoylphenyl-5-HBA has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in methanol, ethanol, and dimethyl sulfoxide. Additionally, it has a high purity of 95%, which makes it suitable for use in various biochemical and physiological studies. However, 3-t-Butylsulfamoylphenyl-5-HBA has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not readily available, and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving 3-t-Butylsulfamoylphenyl-5-HBA. One potential direction is to further investigate its ability to interact with proteins and modulate their activity. Additionally, further research could be conducted to investigate the potential therapeutic applications of 3-t-Butylsulfamoylphenyl-5-HBA, such as its ability to modulate the activity of hormones. Additionally, further research could be conducted to investigate the potential of 3-t-Butylsulfamoylphenyl-5-HBA as an inhibitor of various enzymes, such as tyrosinase and arylsulfatase. Finally, further research could be conducted to investigate the potential of 3-t-Butylsulfamoylphenyl-5-HBA as a substrate for various enzymes, such as UDP-glucuronosyltransferase.

Synthesis Methods

3-t-Butylsulfamoylphenyl-5-HBA is typically synthesized using a two-step process. The first step involves the reaction of benzoic acid with t-butylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces 3-t-butylsulfamoylbenzoic acid, which is then reacted with 5-hydroxybenzoic acid in the presence of a base, such as sodium hydroxide. This reaction produces 3-t-butylsulfamoylphenyl-5-HBA in 95% purity.

properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(19)8-12/h4-10,18-19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANIUXIIMZWNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid

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